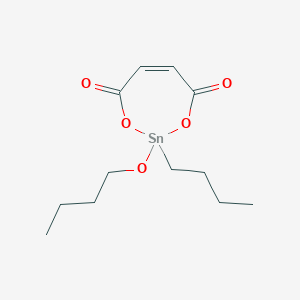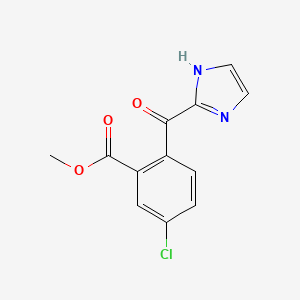
Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes further reactions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the chloro substituent can yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the chloro substituent produces amines.
Scientific Research Applications
Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The imidazole ring can interact with metal ions or other functional groups in the target molecule, leading to changes in its activity or function.
Comparison with Similar Compounds
Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate can be compared with other imidazole derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Contains a nitro group, which can significantly alter its chemical and biological properties.
1H-Imidazole, 4,5-dihydro-2-methyl-: Lacks the chloro and benzoate substituents, resulting in different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
Properties
CAS No. |
62367-14-0 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15) |
InChI Key |
HPYCHRSLOIRHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


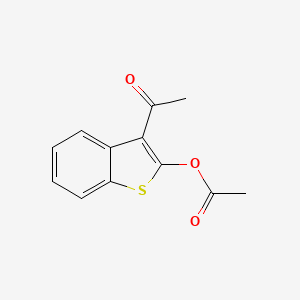
![2-Oxa-3-azaspiro[4.4]nonan-4-one](/img/structure/B14543635.png)

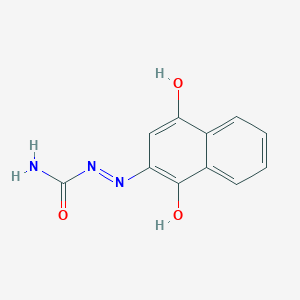
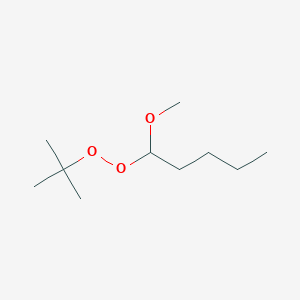
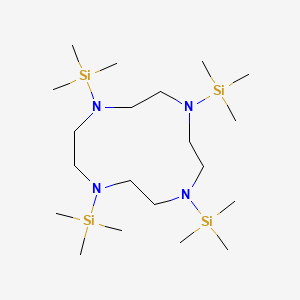

![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
![4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione](/img/structure/B14543670.png)
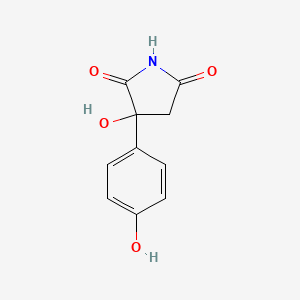
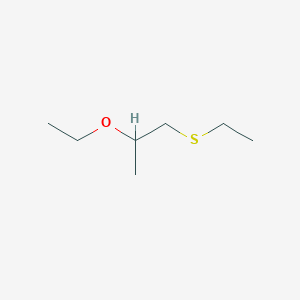
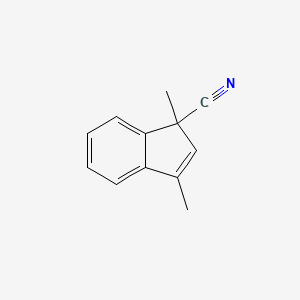
![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
